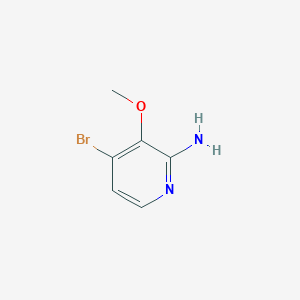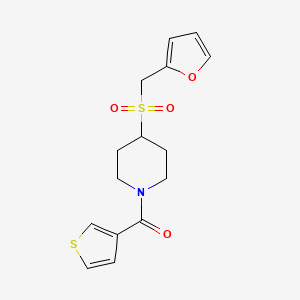![molecular formula C18H19N7O3S B2634315 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1239510-90-7](/img/structure/B2634315.png)
3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide generally involves the assembly of the pyrazole ring, followed by the introduction of the sulfonamide group and further functionalization to attach the triazolo-pyridazinyl moiety. Commonly used reagents include dimethylformamide (DMF), thionyl chloride, and various sulfonamide precursors. Reaction conditions may involve moderate to high temperatures and controlled pH environments to ensure the correct attachment of functional groups.
Industrial Production Methods
Industrial production might scale up these reactions using automated reactors, continuous flow systems, and catalytic methods to enhance yield and purity. Solvent recovery and recycling systems can improve the efficiency and environmental footprint of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation to alter the oxidation state of its functional groups, affecting its reactivity. Reductive conditions can be employed to modify or protect certain groups during synthetic procedures.
Substitution: Various substitution reactions can occur on the aromatic ring, including halogenation, nitration, and sulfonation, modifying its chemical properties.
Common Reagents and Conditions
Reagents like sodium hydride, N-bromosuccinimide (NBS), and acetic anhydride are used in various steps of synthesis and modification of the compound. Conditions typically involve specific temperatures, solvents like methanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Products from these reactions include various derivatives of the parent compound, which can be further studied for their unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for novel materials.
Biology
In biological research, it may act as a ligand for studying protein interactions or as a probe for examining enzyme activities.
Medicine
Medically, this compound could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities, due to its intricate structure that might interact with various biological targets.
Industry
Industrial applications might include its use in the development of new materials or as a catalyst in chemical processes due to its unique chemical properties.
Mecanismo De Acción
Mechanism
The mechanism of action would involve the interaction of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide with specific molecular targets, possibly inhibiting or activating enzymatic pathways or binding to specific receptors.
Molecular Targets and Pathways
Specific molecular targets could include enzymes or receptors relevant to diseases or biological processes. Pathways might involve signal transduction or metabolic pathways influenced by the compound's interaction with these targets.
Comparación Con Compuestos Similares
Compared to similar compounds, such as other pyrazole derivatives or triazolo-pyridazine compounds, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide exhibits unique properties due to its specific functional groups and molecular geometry, which might confer distinct reactivity and biological activity.
List of Similar Compounds
Similar compounds include other pyrazole sulfonamides, triazolo-pyridazine derivatives, and mixed ring systems incorporating these moieties.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-12-17(13(2)21-20-12)29(26,27)19-10-11-28-16-9-8-15-22-23-18(25(15)24-16)14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGJGQDKHRLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)




![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)

![1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene](/img/structure/B2634247.png)

![N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2634251.png)

![4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2634254.png)
![N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2634255.png)
